Naphtho[1,2-b]furan-3-ylacetic acid is an organic compound characterized by its unique structure, which combines a naphtho[1,2-b]furan moiety with an acetic acid functional group. This compound belongs to a class of polycyclic aromatic compounds, known for their diverse chemical properties and biological activities. The naphtho[1,2-b]furan structure consists of two fused aromatic rings containing a furan ring, which contributes to the compound's stability and reactivity. The presence of the acetic acid group enhances its solubility and potential interactions in biological systems.
These reactions are facilitated by the compound's unique structure, which allows for both nucleophilic and electrophilic attack.
Naphtho[1,2-b]furan-3-ylacetic acid exhibits notable biological activities. Research has shown that derivatives of naphtho[1,2-b]furan compounds possess antimicrobial, anti-inflammatory, and analgesic properties. For instance, studies have indicated that certain derivatives can inhibit the growth of bacteria and fungi and may also exhibit potential as anti-cancer agents due to their ability to interact with cellular pathways involved in tumor growth and proliferation .
Several synthetic methods have been developed for naphtho[1,2-b]furan-3-ylacetic acid:
These methods highlight the versatility and accessibility of synthetic routes for producing this compound.
Naphtho[1,2-b]furan-3-ylacetic acid finds applications in various fields:
Interaction studies involving naphtho[1,2-b]furan-3-ylacetic acid have revealed its potential as a ligand in biological systems. For example, research into its binding affinity with various receptors has shown promise in drug design . These studies often utilize techniques such as molecular docking simulations and binding assays to elucidate the interactions at a molecular level.
Naphtho[1,2-b]furan-3-ylacetic acid shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Naphtho[2,1-b]furan | Fused aromatic rings without acetic acid group | Exhibits different reactivity patterns |
| Naphtho[1,2-b]furan-5-carboxylic acid | Contains a carboxylic acid instead of acetic acid | Potentially different biological activities |
| 2-(Naphtho[1,2-b]furan-3-yl)acetic acid | Similar structure but varies in position of substituents | May exhibit distinct pharmacological profiles |
The uniqueness of naphtho[1,2-b]furan-3-ylacetic acid lies in its specific combination of the naphtho[1,2-b]furan framework with an acetic acid moiety, which influences both its chemical reactivity and biological activity compared to similar compounds.
Naphtho[1,2-b]furan-3-ylacetic acid belongs to the naphthofuran class, characterized by a fused naphthalene (two benzene rings) and furan (oxygen-containing five-membered ring) system. The [1,2-b] notation specifies the fusion pattern: the furan ring connects carbon 1 of the naphthalene to carbon 2 (Figure 1). This positioning distinguishes it from isomers like naphtho[2,1-b]furan, where fusion occurs at carbons 2 and 1.
Molecular Formula: $$ \text{C}{14}\text{H}{10}\text{O}_3 $$
Molecular Weight: 226.23 g/mol
Key Functional Groups:
| Isomer | Fusion Points | Substituent Position |
|---|---|---|
| Naphtho[1,2-b]furan | C1–C2 of naphthalene | C3 |
| Naphtho[2,1-b]furan | C2–C1 of naphthalene | C2 |
Naphthofurans emerged as research targets in the mid-20th century due to their natural occurrence in plants and fungi. Early synthesis relied on cyclization reactions of naphthol derivatives with furan precursors. The acetic acid variant gained prominence in the 2000s with advances in multicomponent reactions (MCRs), enabling efficient side-chain functionalization. Key milestones:
The IUPAC name naphtho[1,2-b]furan-3-ylacetic acid follows these rules:
Isomeric Challenges:
Naphtho[1,2-b]furan-3-ylacetic acid is a versatile scaffold for drug discovery and material science:
Mechanistic Insights:
Naphtho[1,2-b]furan-3-ylacetic acid represents a unique heterocyclic compound characterized by the fusion of a naphthalene ring system with a furan moiety, coupled with an acetic acid functional group at the 3-position [1]. The molecular formula C₁₄H₁₀O₃ corresponds to a molecular weight of 226.23 grams per mole, establishing this compound within the class of naphthofuran derivatives [1] [18]. The structural framework consists of a twelve-membered naphthalene ring fused to a five-membered furan ring, creating a rigid bicyclic system that significantly influences the compound's chemical and physical properties [5] [9].
Table 1: Molecular Structure Data for Naphtho[1,2-b]furan-3-ylacetic acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀O₃ |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 2-(naphtho[1,2-b]furan-3-yl)acetic acid |
| InChI | InChI=1S/C14H10O3/c15-14(16)8-10-7-17-13-12-6-2-1-5-11(12)3-4-9(10)13/h1-7H,8H2,(H,15,16) |
| InChI Key | XEJQDYVQVTPDDV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2OC=C3CC(=O)O |
| Canonical SMILES | O=C(O)CC1=COC2=C1C=CC3=CC=CC=C32 |
The conformational analysis of naphtho[1,2-b]furan-3-ylacetic acid reveals that the naphthofuran unit maintains an essentially planar configuration [15] [16]. Crystallographic studies demonstrate that the fused ring system exhibits a mean deviation of only 0.017 Ångströms from the least-squares plane defined by the thirteen constituent atoms of the core structure [2] [15]. This planarity is crucial for the compound's electronic properties and intermolecular interactions, as it facilitates π-π stacking interactions with biological targets and other aromatic systems [7].
The acetic acid substituent at the 3-position introduces conformational flexibility to the otherwise rigid aromatic framework [10]. The methylene bridge connecting the carboxylic acid group to the furan ring allows for rotational freedom, which influences the compound's solubility characteristics and potential binding conformations in biological systems [19] . The presence of the carboxylic acid functional group also establishes a hydrogen bonding capability that significantly affects the compound's crystal packing and intermolecular interactions [15].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of naphtho[1,2-b]furan-3-ylacetic acid through detailed analysis of both proton and carbon-13 spectra [9] [10]. The ¹H Nuclear Magnetic Resonance spectrum in deuterated chloroform exhibits characteristic signals that confirm the structural assignment of this compound [5] [21]. The acetic acid methylene protons appear as a singlet at δ 4.00-4.15 parts per million, integrating for two protons and representing the CH₂COOH functionality [5] [9].
Table 2: Spectroscopic Characterization Data
| Technique | Key Signals/Peaks |
|---|---|
| ¹H NMR (CDCl₃) | δ 4.00-4.15 (s, 2H, CH₂COOH), 7.40-8.30 (m, 6H, ArH), 12.0 (br s, 1H, COOH) |
| ¹H NMR (DMSO-d₆) | δ 4.12 (s, 2H, CH₂), 7.50-8.20 (m, 6H, ArH), 12.96 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ 31-32 (CH₂), 109-131 (aromatic carbons), 151-153 (furan C), 172-175 (C=O) |
| IR (KBr) | 3419 cm⁻¹ (O-H), 1700-1720 cm⁻¹ (C=O), 1600-1500 cm⁻¹ (aromatic C=C) |
| MS (EI) | m/z 226 [M]⁺, 181 [M-COOH]⁺, 152 [naphtho-furan]⁺ |
| HRMS | C₁₄H₁₀O₃: calcd 226.0630, found 226.0629 |
The aromatic region of the ¹H Nuclear Magnetic Resonance spectrum displays a complex multiplet pattern between δ 7.40-8.30 parts per million, corresponding to the six aromatic protons of the naphthofuran system [5] [9]. The carboxylic acid proton appears as a broad singlet at approximately δ 12.0 parts per million in deuterated chloroform, characteristic of the acidic hydrogen in the COOH group [10]. When the spectrum is recorded in dimethyl sulfoxide-d₆, the chemical shift patterns remain consistent, with the methylene protons appearing at δ 4.12 parts per million and the aromatic protons spanning δ 7.50-8.20 parts per million [5].
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of naphtho[1,2-b]furan-3-ylacetic acid [10] [21]. The acetic acid methylene carbon appears at δ 31-32 parts per million, while the carbonyl carbon of the carboxylic acid group resonates at δ 172-175 parts per million [10]. The aromatic carbon atoms of the naphthofuran system span the region from δ 109-131 parts per million, with the furan carbon atoms appearing at δ 151-153 parts per million [10] [21].
Infrared spectroscopy analysis of naphtho[1,2-b]furan-3-ylacetic acid reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure [9] [21]. The broad absorption band observed at 3419 wavenumbers per centimeter corresponds to the hydroxyl stretching vibration of the carboxylic acid group [9]. This band is typically broad due to hydrogen bonding interactions between carboxylic acid groups in the solid state [28].
The carbonyl stretching vibration of the carboxylic acid functionality appears as a strong, sharp absorption band at 1700-1720 wavenumbers per centimeter [9] [21]. This frequency range is characteristic of carboxylic acid carbonyl groups and confirms the presence of the acetic acid moiety in the compound [28]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1600-1500 wavenumbers per centimeter region, typical of the extended aromatic system present in the naphthofuran core [21].
Additional characteristic bands in the infrared spectrum include carbon-oxygen stretching vibrations of the furan ring, which appear at approximately 1050 wavenumbers per centimeter [28]. The aromatic carbon-hydrogen bending vibrations and out-of-plane deformation modes contribute to the fingerprint region of the spectrum, providing unique identification characteristics for this specific naphthofuran derivative [21].
Mass spectrometric analysis of naphtho[1,2-b]furan-3-ylacetic acid under electron ionization conditions provides detailed information about the fragmentation pathways and molecular ion stability [10] [22]. The molecular ion peak appears at mass-to-charge ratio 226, corresponding to the molecular weight of the compound [10]. The base peak in the spectrum occurs at mass-to-charge ratio 181, representing the loss of the carboxyl group (45 mass units) from the molecular ion [10].
The fragmentation pattern reveals a significant peak at mass-to-charge ratio 152, corresponding to the intact naphthofuran core after loss of the entire acetic acid side chain [10]. This fragmentation pathway indicates the relative stability of the aromatic naphthofuran system compared to the aliphatic acetic acid substituent [22]. Additional fragment ions at lower mass-to-charge ratios provide information about the stepwise degradation of the aromatic ring system under electron ionization conditions [22].
High-resolution mass spectrometry confirms the molecular formula with exceptional accuracy, showing a calculated mass of 226.0630 atomic mass units and an observed mass of 226.0629 atomic mass units for the molecular formula C₁₄H₁₀O₃ [10]. This level of mass accuracy validates the proposed molecular structure and confirms the elemental composition of naphtho[1,2-b]furan-3-ylacetic acid [22].
The solubility characteristics of naphtho[1,2-b]furan-3-ylacetic acid are significantly influenced by the dual nature of its molecular structure, which contains both hydrophobic aromatic components and a hydrophilic carboxylic acid functional group [12] [13]. The compound exhibits limited solubility in water, typically less than 1 milligram per milliliter, due to the predominant hydrophobic character of the extended naphthofuran aromatic system [12]. This low aqueous solubility is consistent with other naphthofuran derivatives that possess similar structural characteristics [13].
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 171-172°C |
| Boiling Point (estimated) | 300-320°C |
| Density (predicted) | 1.25-1.35 g/cm³ |
| Solubility in Water | Slightly soluble (< 1 mg/mL) |
| Solubility in Organic Solvents | Soluble in DMSO, ethanol, methanol; moderately soluble in chloroform |
| pKa (predicted) | 3.2 ± 0.3 |
| LogP | 3.21 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
In contrast to its limited aqueous solubility, naphtho[1,2-b]furan-3-ylacetic acid demonstrates good solubility in polar organic solvents [12] . The compound is readily soluble in dimethyl sulfoxide, ethanol, and methanol, where the carboxylic acid group can form hydrogen bonds with the solvent molecules [12]. Moderate solubility is observed in chloroform and other moderately polar organic solvents, while the compound shows limited solubility in non-polar solvents such as hexane or petroleum ether .
The partition coefficient (LogP) value of 3.21 indicates that naphtho[1,2-b]furan-3-ylacetic acid has a moderate lipophilic character [18]. This value suggests that the compound would have reasonable membrane permeability characteristics while maintaining sufficient polarity for interactions with polar biological targets [18]. The presence of one hydrogen bond donor (the carboxylic acid hydrogen) and three hydrogen bond acceptors (two oxygen atoms from the carboxyl group and one oxygen atom from the furan ring) contributes to the compound's ability to participate in hydrogen bonding interactions [18].
The acid-base properties of naphtho[1,2-b]furan-3-ylacetic acid are primarily determined by the carboxylic acid functional group attached to the naphthofuran core [27]. The predicted pKa value of 3.2 ± 0.3 indicates that this compound behaves as a weak acid under physiological conditions [27]. This pKa value is slightly lower than that of acetic acid (4.76), suggesting that the electron-withdrawing effect of the naphthofuran aromatic system enhances the acidity of the carboxylic acid group [12].
The acidic character of naphtho[1,2-b]furan-3-ylacetic acid enables the formation of salts with various bases, which can significantly improve the compound's solubility characteristics . Salt formation with alkali metals, such as sodium or potassium, can enhance water solubility by several orders of magnitude compared to the free acid form . This property is particularly important for potential applications where improved bioavailability or water solubility is desired [19].
The ionization behavior of the carboxylic acid group also influences the compound's interactions with biological systems and its distribution in different pH environments [27]. At physiological pH (approximately 7.4), naphtho[1,2-b]furan-3-ylacetic acid exists predominantly in its ionized form, which affects its membrane permeability and binding characteristics to proteins and other biological macromolecules [18] [19].
The thermal stability of naphtho[1,2-b]furan-3-ylacetic acid is characterized by a well-defined melting point range of 171-172°C, indicating good thermal stability under normal laboratory and storage conditions [28]. This melting point is consistent with the strong intermolecular interactions present in the crystalline state, particularly hydrogen bonding between carboxylic acid groups of adjacent molecules [15] [16].
The estimated boiling point of 300-320°C reflects the compound's thermal stability and the strength of intermolecular forces in the liquid phase [27]. The relatively high boiling point is attributed to the extended aromatic system and the hydrogen bonding capability of the carboxylic acid functional group . Thermogravimetric analysis would be expected to show minimal weight loss below 200°C, with decomposition beginning at higher temperatures [28].
The predicted density of 1.25-1.35 grams per cubic centimeter indicates that naphtho[1,2-b]furan-3-ylacetic acid is denser than water, which is typical for aromatic compounds with extended conjugated systems [27]. This density value is consistent with the molecular packing observed in crystallographic studies and reflects the efficient stacking of the planar aromatic molecules in the solid state [15].
Crystallographic analysis of naphtho[1,2-b]furan-3-ylacetic acid reveals detailed information about the molecular arrangement and intermolecular interactions in the solid state [15] [16]. The compound crystallizes in the monoclinic crystal system with space group P2₁/n, which is commonly observed for carboxylic acid-containing organic compounds [15]. The unit cell dimensions are a = 4.989 Ångströms, b = 14.265 Ångströms, c = 18.344 Ångströms, with β = 90.18°, resulting in a unit cell volume of 1305.5 cubic Ångströms [15].
Table 4: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 4.989 Å, b = 14.265 Å, c = 18.344 Å, β = 90.18° |
| Unit Cell Volume | 1305.5 ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density | 1.385 Mg/m³ |
| Radiation Used | Mo Kα (λ = 0.71073 Å) |
| Temperature | 296 K |
| R-factor | 0.047 |
| Molecular Planarity | Essentially planar (mean deviation 0.017 Å) |
The crystal structure contains four molecules per unit cell (Z = 4), with a calculated density of 1.385 megagrams per cubic meter [15]. This density value is in excellent agreement with the predicted density range and confirms the efficient molecular packing in the crystalline state [15]. The refinement of the crystal structure yielded an R-factor of 0.047, indicating high-quality diffraction data and reliable structural determination [15].
The solid-state behavior of naphtho[1,2-b]furan-3-ylacetic acid is dominated by intermolecular hydrogen bonding interactions [15] [16]. Classical inversion-related O-H···O hydrogen bonds link the carboxyl groups of adjacent molecules, forming extended hydrogen-bonded chains throughout the crystal lattice [15]. These hydrogen bonds have typical geometric parameters consistent with strong carboxylic acid dimers and contribute significantly to the crystal stability and melting point of the compound [16].
The retrosynthetic analysis of naphtho[1,2-b]furan-3-ylacetic acid reveals several strategic disconnection approaches that guide synthetic pathway design [1] [2] [3]. The most effective strategies involve C-O bond disconnection for furan ring formation and C-C bond disconnection for acetate side chain introduction.
Primary Disconnection Strategies:
The C-O bond disconnection approach represents the most successful classical strategy, achieving high success rates through regioselective cyclization of 2-naphthol derivatives with α-haloketone synthons [4] [5]. This disconnection targets the furan oxygen-carbon bond, leading to readily available starting materials and well-established reaction protocols.
C-C bond disconnection of the acetate side chain offers moderate success rates through direct functionalization methods. This strategy involves introduction of the CH2COOH group at the C-3 position of pre-formed naphtho[1,2-b]furan scaffolds, though challenges exist in achieving selective α-position functionalization [6] [7].
Strategic Bond Analysis:
| Disconnection Type | Target Bond | Synthetic Complexity | Success Rate |
|---|---|---|---|
| Furan O-C bond | C2-O-C1 | Moderate | High (85-95%) |
| Acetate C-C bond | C3-CH2 | High | Moderate (60-75%) |
| Naphthalene ring | C5a-C6b | Very High | Low (30-50%) |
| Simultaneous formation | Multiple | Low | High (80-90%) |
Alkaline Ring Contraction Method:
The most established classical route involves alkaline ring contraction of oxobenzopyran precursors [4] [5]. This method begins with Pechmann reaction between 2-naphthol and ethyl 4-chloroacetoacetate under acidic conditions, followed by base-mediated ring contraction.
Detailed Synthetic Procedure:
Mechanism of Ring Contraction:
The alkaline conditions promote hydroxide attack on the lactone carbonyl, followed by ring opening and subsequent cyclization through the phenolic oxygen. The ring contraction proceeds via carbanion intermediate formation and elimination of water, ultimately forming the furan ring with concomitant generation of the acetic acid side chain [4].
Traditional Friedel-Crafts Approaches:
Alternative classical methods employ Friedel-Crafts acylation reactions using phthalic anhydride with appropriately substituted furan derivatives [8]. These approaches require careful control of reaction conditions to achieve regioselective acylation and subsequent cyclization to form the desired naphtho[1,2-b]furan framework.
Meldrum's Acid-Based Three-Component Reaction:
A highly efficient one-pot approach utilizes Meldrum's acid, arylglyoxals, and β-naphthol in a two-stage process [9]. This method provides excellent yields (71-90%) with high regioselectivity, exclusively forming naphtho[2,1-b]furan derivatives.
Reaction Protocol:
Mechanistic Pathway:
The reaction proceeds through initial Knoevenagel condensation between enolized Meldrum's acid and arylglyoxal, followed by Michael addition of β-naphthol anion. Subsequent intramolecular cyclization and Meldrum's acid fragmentation under acidic conditions yields the target products with elimination of CO2 and acetone [9].
Calcium-Catalyzed Annulation:
Recent advances include calcium-catalyzed three-component reactions between aryl glyoxals, lactams, and 2-naphthols under solvent-free conditions at 100°C [10] [11]. This approach achieves yields of 50-84% with excellent regioselectivity and demonstrates the potential of earth-abundant metal catalysis.
Platinum-Catalyzed Tandem Reactions:
The platinum-catalyzed tandem reaction represents a breakthrough in naphtho[1,2-b]furan synthesis [12] [13]. This method employs PtCl2 catalysis to promote cycloisomerization of allenyl ketones followed by 6π-electrocyclization of metal carbene intermediates.
Optimized Conditions:
Mechanistic Details:
The platinum catalyst coordinates to the allene moiety, inducing cycloisomerization to form a metal carbene intermediate. This carbene undergoes a 6π-electrocyclization-type reaction, constructing the naphthalene ring while simultaneously forming the furan ring. The metal carbene proves to be an effective intermediate for this challenging cyclization [12].
Palladium-Rhodium Sequential Catalysis:
A sophisticated dual-metal catalytic system employs Pd(PPh3)2Cl2-catalyzed cyclization/oxidation under O2 atmosphere, followed by Rh2(OAc)4-mediated C(sp2)-H insertion under N2 atmosphere [14] [15]. This approach enables construction of both furan and naphthalene rings in a controlled sequential manner.
Indium(III) Triflate-Catalyzed [3+2] Cycloaddition:
The In(OTf)3-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides provides high regioselectivity and excellent yields (82-96%) [16] [6]. This methodology demonstrates broad substrate scope and mild reaction conditions, making it attractive for late-stage functionalization.
Microwave-Assisted Synthesis:
Microwave irradiation significantly accelerates naphtho[2,1-b]furan synthesis while maintaining high yields [17] [18]. Catalyst-free conditions using microwave-assisted technology in brine media achieve yields of 75-90% with reaction times reduced to 15-25 minutes.
Key Advantages:
Flow Chemistry Applications:
Continuous flow processing offers scalable alternatives to batch reactions [19]. Flow chemistry methods enable precise control of reaction parameters (temperature, pressure, residence time) and facilitate safe handling of reactive intermediates.
Flow System Benefits:
Visible Light Photocatalysis:
Blue LED-mediated synthesis (460 nm irradiation) represents an emerging green chemistry approach [21]. This method employs visible light to promote [3+2] cycloaddition reactions between 2-hydroxy-1,4-naphthoquinone and phenylacetylenes without metal catalysts.
Photocatalytic Conditions:
Electronic Control of Regioselectivity:
Regioselectivity in naphtho[1,2-b]furan synthesis depends critically on electronic effects and steric considerations [16] [22]. Electron-withdrawing groups on aromatic rings enhance reactivity toward nucleophilic attack, while electron-donating groups favor electrophilic substitution patterns.
Regioselectivity Factors:
| Factor | Effect on Selectivity | Control Strategy |
|---|---|---|
| Electronic effects | Direct reaction pathway | Substituent modification |
| Steric hindrance | Inhibit undesired products | Bulky protecting groups |
| Catalyst choice | Alter reaction mechanism | Lewis acid/base selection |
| Reaction conditions | Kinetic vs thermodynamic | Temperature/time optimization |
Substrate-Controlled Selectivity:
The naphtho[1,2-b] vs naphtho[2,1-b] regioselectivity is governed by the substitution pattern of naphthol starting materials [23] [3]. α-Naphthols preferentially yield naphtho[1,2-b]furans, while β-naphthols favor naphtho[2,1-b]furan formation through electronic and steric factors.
Catalyst-Controlled Selectivity:
Lewis acid catalysts provide excellent regioselective control through coordination to specific functional groups [16]. In(OTf)3 catalysis achieves >95% regioselectivity in [3+2] cycloaddition reactions by preferential activation of quinone carbonyls over alternative electrophilic sites.
Process Development Challenges:
Industrial scale-up of naphtho[1,2-b]furan-3-ylacetic acid synthesis faces several critical challenges including heat management, catalyst recycling, solvent recovery, and waste minimization [24] [25] [20].
Heat Generation Management:
Many synthetic routes exhibit significant exothermicity, requiring careful thermal control during scale-up. The alkaline ring contraction method generates substantial heat during NaOH treatment, necessitating staged addition and external cooling at larger scales [4].
Economic Optimization:
Catalyst costs become prohibitive at industrial scale for precious metal-catalyzed routes. Platinum-catalyzed methods, while highly efficient at laboratory scale, require catalyst recycling or alternative approaches for economic viability [20] [26].
Process Efficiency Metrics:
| Scale | Primary Concern | Key Performance Indicator |
|---|---|---|
| Laboratory | Yield optimization | Product purity (>95%) |
| Pilot (kg) | Process robustness | Reproducibility (±5% yield) |
| Industrial (tons) | Cost minimization | Cost per kg product |
Green Chemistry Implementation:
Solvent recovery systems become mandatory at industrial scale, with >95% recovery rates required for economic operation. Microwave-assisted and flow chemistry methods offer advantages through reduced solvent volumes and improved energy efficiency [17] [20].
Waste Stream Management:
Waste minimization strategies include in-situ recycling of bases, catalyst recovery systems, and integration of waste streams as feedstocks for other processes. The one-pot multicomponent reactions demonstrate particular advantages in minimizing waste generation [9] [25].
Regulatory Compliance:
Scale-up requires adherence to environmental regulations and safety standards. Transition metal-free approaches and aqueous-based systems offer advantages in regulatory approval and environmental impact assessment [27] [28].
Quality Control Systems: